molecular formula C35H51N3O9S3 B11826778 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

Cat. No.: B11826778
M. Wt: 754.0 g/mol
InChI Key: RDVNFVVSKSUDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid is a compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique structure, which includes a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. It is often used in the form of its salt, 4-methylbenzenesulfonic acid, to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine typically involves the following steps:

    Cyclohexanone Reaction: Cyclohexanone is reacted with piperazine in the presence of a suitable catalyst to form 4-(piperazin-1-yl)cyclohexanone.

    Cyclopropylmethylation: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base to introduce the cyclopropylmethyl group.

    Reduction: The resulting compound is reduced to form 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine.

    Salt Formation: Finally, the amine is reacted with 4-methylbenzenesulfonic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and filtration to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Can be reduced to form secondary amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and antipsychotic effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on central nervous system pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. This unique structure contributes to its specific pharmacological properties and makes it a valuable compound in medicinal chemistry .

Biological Activity

The compound 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine; 4-methylbenzenesulfonic acid is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C14H30N3O9S3\text{C}_{14}\text{H}_{30}\text{N}_{3}\text{O}_{9}\text{S}_{3}
PropertyValue
Molecular Weight753.99 g/mol
IUPAC Name4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine; 4-methylbenzenesulfonic acid
CAS Number1373498-25-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cannabinoid receptor type 1 (CB1) . Research indicates that compounds with similar piperazine scaffolds can act as inverse agonists at CB1 receptors, which are implicated in appetite regulation and mood disorders. The specific mechanism involves the binding of the compound to the CB1 receptor, leading to a reduction in basal G protein coupling activity, which is essential for its anorectic effects .

Pharmacological Effects

  • Anti-obesity Potential : The compound shows promise as an anti-obesity agent through its action on CB1 receptors. In studies, it has been shown to reduce appetite and food intake in animal models .
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, suggesting potential applications in treating anxiety disorders .
  • Neuroprotective Properties : There is emerging evidence that piperazine derivatives may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine :

  • Study on Inverse Agonists : A study published in The American Society for Pharmacology and Experimental Therapeutics highlighted the efficacy of new CB1 inverse agonists derived from piperazine scaffolds, demonstrating comparable effects to established drugs like rimonabant while offering a distinct structural framework .
  • Evaluation of Piperazine Derivatives : Research focusing on various piperazine derivatives indicated that modifications in the chemical structure significantly influence their binding affinity and functional activity at cannabinoid receptors. This suggests that further optimization could enhance therapeutic profiles .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameCB1 Binding Affinity (Ki)Effect
Rimonabant (SR141716A)~10 nMAnorectic
LDK1229 (related piperazine derivative)220 nMAnorectic
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamineTBDTBD

Properties

Molecular Formula

C35H51N3O9S3

Molecular Weight

754.0 g/mol

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H27N3.3C7H8O3S/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;3*1-6-2-4-7(5-3-6)11(8,9)10/h12-14H,1-11,15H2;3*2-5H,1H3,(H,8,9,10)

InChI Key

RDVNFVVSKSUDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1CN2CCN(CC2)C3CCC(CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.